molecular formula C15H20O4 B1325956 Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate CAS No. 898757-39-6

Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate

Cat. No. B1325956
M. Wt: 264.32 g/mol
InChI Key: PLHPQVLUVXGFMX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 2,4-dioxovalerate has been used in the hydrogenation process with chiral rhodium or ruthenium catalysts to synthesize 2-hydroxy-4-methyltetrahydrofuran-2-one, demonstrating its utility in asymmetric synthesis (Blandin, Carpentier, & Mortreux, 1998).
  • Ethyl 3-ethoxymethylene-2,4-dioxovalerate reacts with hydrazines to produce various pyrazole derivatives, showcasing its versatility in organic synthesis (Kurihara, Uno, & Sakamoto, 1980).
  • The reaction of hydrogen peroxide with ethyl 4-oxovalerate leads to the formation of ethyl 4,4-dihydroperoxyvalerate, illustrating its potential in producing organic peroxides (Cubbon & Hewlett, 1968).

Material Synthesis and Drug Development

  • The compound has been used in the synthesis of coronafacic acid, a significant step in the exploration of complex molecular structures (Yates, Bhamare, Granger, & Macas, 1993).
  • It plays a role in the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate, an important intermediate for the manufacture of less toxic pesticides (Jianquan, 2007).
  • Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, synthesized from this compound, shows significance in crystallography and materials science (Yeong, Chia, Quah, & Tan, 2018).

Biological and Pharmacological Studies

Safety And Hazards

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Future Directions

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properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-3-18-14-10-6-5-8-12(14)13(16)9-7-11-15(17)19-4-2/h5-6,8,10H,3-4,7,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHPQVLUVXGFMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645776
Record name Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-ethoxyphenyl)-5-oxovalerate

CAS RN

898757-39-6
Record name Ethyl 2-ethoxy-δ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-ethoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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